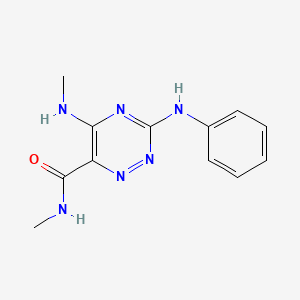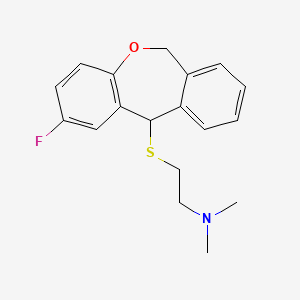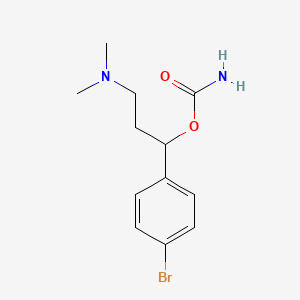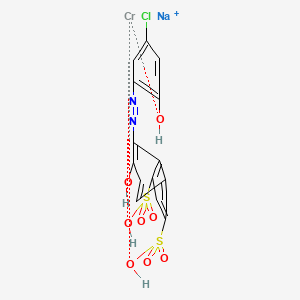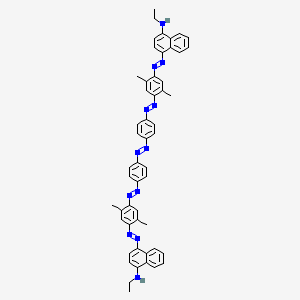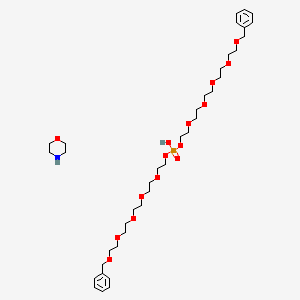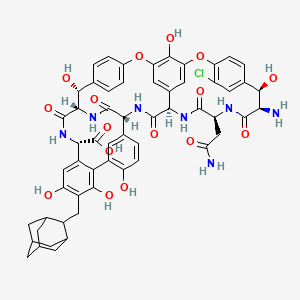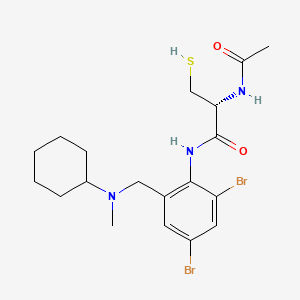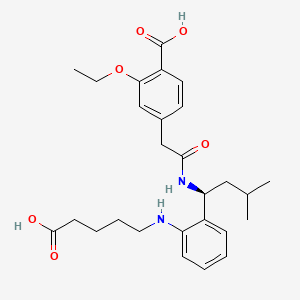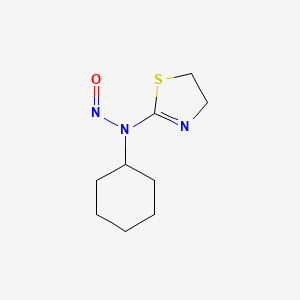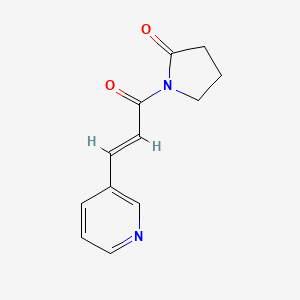
WL4Lsv2tsg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one, identified by the Unique Ingredient Identifier WL4LSV2TSG, is a compound with the molecular formula C12H12N2O2 This compound is known for its unique structure, which includes a pyridine ring and a pyrrolidinone moiety
Preparation Methods
The synthesis of 1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available starting materials. The key steps include the formation of the pyridine ring and the subsequent attachment of the pyrrolidinone moiety.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and time are optimized based on the desired reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other pyridine derivatives and pyrrolidinone-containing molecules.
Uniqueness: The unique combination of the pyridine ring and pyrrolidinone moiety in 1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
141236-60-4 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12N2O2/c15-11-4-2-8-14(11)12(16)6-5-10-3-1-7-13-9-10/h1,3,5-7,9H,2,4,8H2/b6-5+ |
InChI Key |
RNHMUEINAVMXIT-AATRIKPKSA-N |
Isomeric SMILES |
C1CC(=O)N(C1)C(=O)/C=C/C2=CN=CC=C2 |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride](/img/structure/B12770561.png)
